molecular formula C17H22N4O6 B3013767 Ethyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 443296-72-8

Ethyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3013767
CAS No.: 443296-72-8
M. Wt: 378.385
InChI Key: ONZUCLKEMJVZBY-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinyl-oxoethoxy group, a methoxyphenyl group, and a tetrahydropyrimidine ring. Its molecular formula is C16H20N4O6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxyphenyl group may also interact with hydrophobic pockets in target proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups and structural features.

Properties

IUPAC Name

ethyl 4-[4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O6/c1-4-26-16(23)14-9(2)19-17(24)20-15(14)10-5-6-11(12(7-10)25-3)27-8-13(22)21-18/h5-7,15H,4,8,18H2,1-3H3,(H,21,22)(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZUCLKEMJVZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OCC(=O)NN)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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